molecular formula C17H13BrO3S B12178172 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

Cat. No.: B12178172
M. Wt: 377.3 g/mol
InChI Key: FPUPHAYJPRLQSK-UHFFFAOYSA-N
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Description

3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound that belongs to the class of oxathiines This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Hydrolysis: Carboxylic acid and phenol.

Mechanism of Action

The mechanism of action of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13BrO3S

Molecular Weight

377.3 g/mol

IUPAC Name

(3-bromophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C17H13BrO3S/c18-13-7-4-8-14(11-13)21-17(19)15-16(22-10-9-20-15)12-5-2-1-3-6-12/h1-8,11H,9-10H2

InChI Key

FPUPHAYJPRLQSK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)OC2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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